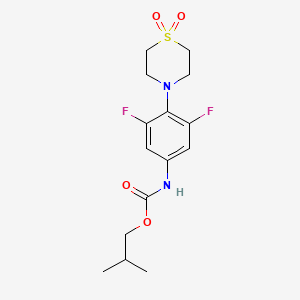













|
REACTION_CXSMILES
|
[O:1]=[S:2]1(=[O:24])[CH2:7][CH2:6][N:5]([C:8]2[C:13]([F:14])=[CH:12][C:11]([NH:15]C(=O)OCC(C)C)=[CH:10][C:9]=2[F:23])[CH2:4][CH2:3]1.[CH3:25][C:26]([CH3:29])([O-:28])[CH3:27].[Li+:30].CO.[C:33]([O:36][C@H:37]([CH2:43]Cl)[CH2:38][NH:39][C:40](=[O:42])[CH3:41])(=[O:35])C.C(O)(=O)C>C1COCC1.O>[CH3:25][C:26]([CH3:29])([O-:28])[CH3:27].[Li+:30].[O:24]=[S:2]1(=[O:1])[CH2:7][CH2:6][N:5]([C:8]2[C:13]([F:14])=[CH:12][C:11]([N:15]3[CH2:43][C@H:37]([CH2:38][NH:39][C:40](=[O:42])[CH3:41])[O:36][C:33]3=[O:35])=[CH:10][C:9]=2[F:23])[CH2:4][CH2:3]1 |f:1.2,8.9|
|


|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
27 g
|
|
Type
|
reactant
|
|
Smiles
|
O=S1(CCN(CC1)C1=C(C=C(C=C1F)NC(OCC(C)C)=O)F)=O
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Li+]
|
|
Name
|
|
|
Quantity
|
6.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
28.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[C@@H](CNC(C)=O)CCl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
8.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
7.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining less than 20° C
|
|
Type
|
ADDITION
|
|
Details
|
added to the reaction mixture over 1 h
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the reaction temperature between 15 and 17° C
|
|
Type
|
STIRRING
|
|
Details
|
The cloudy light yellow/brown solution is stirred at 15 to 16° C. for 16 h
|
|
Duration
|
16 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining less than 20° C
|
|
Type
|
CUSTOM
|
|
Details
|
The phases are separated
|
|
Type
|
WASH
|
|
Details
|
the organic phase washed with water (20 ml)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The organic phase is concentrated to approximately 200 ml total volume
|
|
Type
|
ADDITION
|
|
Details
|
Isopropanol (300 ml) is added slowly to the stirred orange solution via syringe pump at a rate of 2 ml/min
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 min
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
The product is collected by vacuum filtration
|
|
Type
|
WASH
|
|
Details
|
washed with cold isopropanol (2×100 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo at 60° C. overnight
|
|
Duration
|
8 (± 8) h
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)([O-])C.[Li+]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 223.5 mmol | |
| AMOUNT: MASS | 18 g | |
| AMOUNT: EQUIVALENTS |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=S1(CCN(CC1)C1=C(C=C(C=C1F)N1C(O[C@H](C1)CNC(C)=O)=O)F)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22 g | |
| YIELD: PERCENTYIELD | 73% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |